molecular formula C12H14O2 B13780727 6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine

6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine

Cat. No.: B13780727
M. Wt: 190.24 g/mol
InChI Key: LIUOAPFUDMYYMC-UHFFFAOYSA-N
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Description

6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine is an organic compound with the molecular formula C12H14O2 It belongs to the class of benzodioxines, which are characterized by a benzene ring fused with a dioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,2-dimethyl-1,3-benzodioxole with an ethenylating agent. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2,2-dimethyl-4H-1,3-benzodioxine
  • 2,2-dimethyl-4H-1,3-benzodioxine

Uniqueness

6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

6-ethenyl-2,2-dimethyl-4H-1,3-benzodioxine

InChI

InChI=1S/C12H14O2/c1-4-9-5-6-11-10(7-9)8-13-12(2,3)14-11/h4-7H,1,8H2,2-3H3

InChI Key

LIUOAPFUDMYYMC-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C=C)C

Origin of Product

United States

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